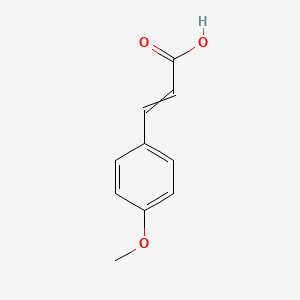

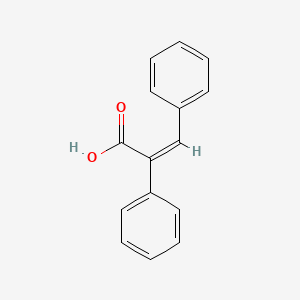

(4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Overview

Description

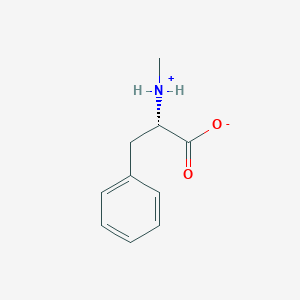

(4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties : This compound, along with its derivatives, was studied for its second-harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties. These properties make it a potential candidate for applications in nonlinear optics and photonic devices (Shettigar et al., 2006).

Cytotoxic Activities : Aminomethyl derivatives of this compound were synthesized and evaluated for their cytotoxic activities against various cancer cells, showing potential as new cytotoxins with tumor-selectivity (Ö. Yerdelen et al., 2015).

Crystal Structure Analysis : The crystal structure of a related compound was analyzed, revealing its molecular arrangement and potential for further chemical studies (Tawfeeq et al., 2019).

Photoinitiation Abilities : The compound was studied for its photoinitiation abilities in radical polymerization of vinyl monomers, showing high initiation capacity and potential applications in polymer science (Novikova et al., 2002).

Cytotoxicity and Polymorphism Studies : The cytotoxicity and polymorphic forms of similar bischalcone compounds were investigated for their antitumor potential against various cancer cell lines (Ferreira et al., 2019).

Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis, characterization, and theoretical study of functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives of this compound, exploring their nonlinear optical, natural bond orbitals, and molecular stability properties (Khalid et al., 2020).

Drug Release Systems and Tissue Engineering : Derivatives of this compound were encapsulated in poly(lactic acid) membranes for potential applications in controlled drug release systems and tissue engineering (Blanco et al., 2020).

Structure-Activity Relationship in Cancer Chemotherapy : Novel analogues were synthesized and evaluated for cytotoxicities against human colon cancer cell lines, contributing to the understanding of structure-activity relationships in cancer chemotherapy (Yamakoshi et al., 2010).

Bioreduction Studies : The chemoselective bioreduction of this compound was investigated using baker's yeast in a biphasic system, demonstrating potential biotechnological applications (Schaefer et al., 2013).

Pharmacokinetic and Biodistribution Studies : The pharmacokinetic profile and biodistribution of a curcumin derivative of this compound were evaluated in mice, providing insights into its biological effects and potential therapeutic applications (Valduga et al., 2010).

properties

IUPAC Name |

(4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZVKDXPBWBUKY-LSTJWXOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C=CC(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)

![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)

![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate](/img/structure/B7760642.png)